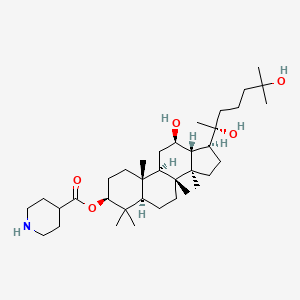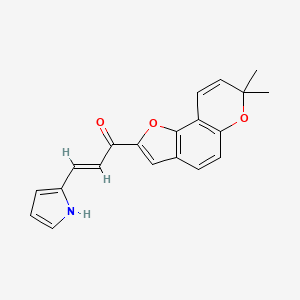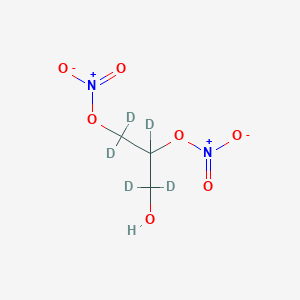
1,2-Dinitroglycerin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitroglycerin-d5, also known as 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate, is a deuterium-labeled derivative of 1,2-Dinitroglycerin. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3HD5N2O7, and it has a molecular weight of 187.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dinitroglycerin-d5 can be synthesized through the nitration of glycerol-d5. The process involves the reaction of glycerol-d5 with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dinitroglycerin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1,2-Dinitroglycerin-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the fate of nitroglycerin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of nitroglycerin.
Industry: Applied in the development of explosives and propellants due to its energetic properties
Mecanismo De Acción
The mechanism of action of 1,2-Dinitroglycerin-d5 is similar to that of nitroglycerin. It acts as a vasodilator by releasing nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the smooth muscle cells in blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dinitroglycerin: The non-deuterated form of 1,2-Dinitroglycerin-d5.
1,3-Dinitroglycerin: An isomer of 1,2-Dinitroglycerin with the nitro groups on different carbon atoms.
1-Mononitroglycerin: A mono-nitrated derivative of glycerol.
2-Mononitroglycerin: Another mono-nitrated derivative of glycerol
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and analytical applications. The deuterium labeling provides distinct mass spectrometric signatures, aiding in the accurate quantification and analysis of metabolic pathways .
Propiedades
Fórmula molecular |
C3H6N2O7 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
(1,1,2,3,3-pentadeuterio-1-hydroxy-3-nitrooxypropan-2-yl) nitrate |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2/i1D2,2D2,3D |
Clave InChI |
GFVHBTOOPNJKLV-UXXIZXEISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])O[N+](=O)[O-])O[N+](=O)[O-])O |
SMILES canónico |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


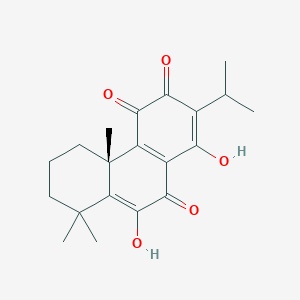

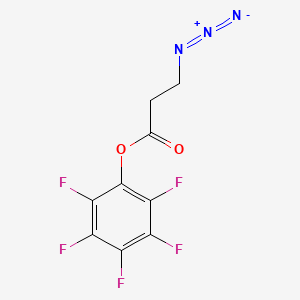
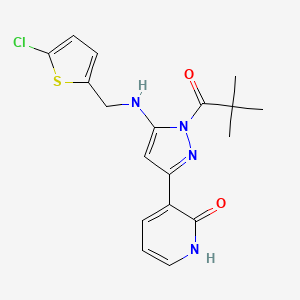


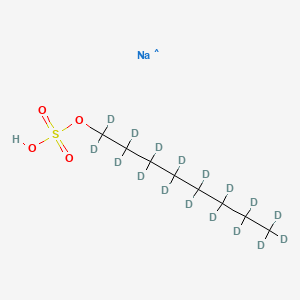
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)



